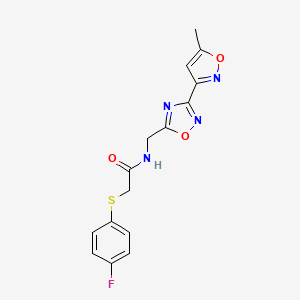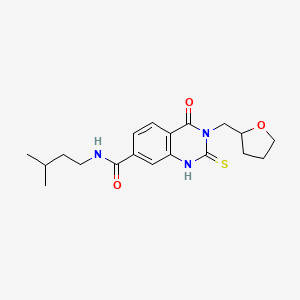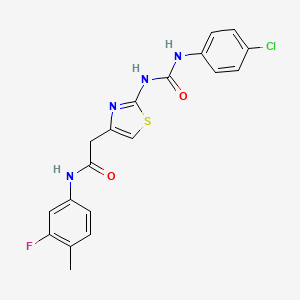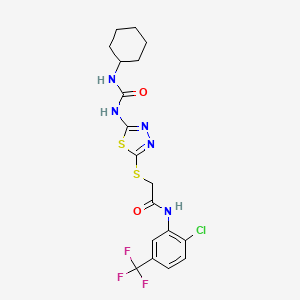
2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride”, also known as DFH, is a chemical compound with the CAS Number: 2490431-99-5 . It has gained attention in the field of medicinal chemistry due to its therapeutic potential.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17F2NO.ClH/c10-9(11)3-1-7(2-4-9)5-8(12)6-13;/h7-8,13H,1-6,12H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
The molecular weight of this compound is 229.7 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.科学的研究の応用
Crystal Structure Analysis
2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride's structural characteristics have been studied, particularly in the context of X-ray diffraction analysis. Structural studies of similar compounds reveal insights into hydrogen-bonded chains and rings, which are key in understanding their properties and potential applications (Nitek et al., 2020).
Synthesis of Trifluoromethyl Transfer Agents
The compound plays a role in the synthesis of trifluoromethyl transfer agents, a crucial component in organic synthesis and pharmaceuticals (Eisenberger et al., 2012).
Antimicrobial Agents
Research indicates its potential in synthesizing compounds with antimicrobial properties. Such applications are important in developing new drugs and treatments (Doraswamy & Ramana, 2013).
Spectroscopy and Crystallography
The compound's role in spectroscopic and crystallographic studies helps in identifying and characterizing various substances, particularly in forensic and drug research (Kuś et al., 2016).
Antiseptic Applications
There's research exploring its derivatives for potential use as antiseptics. These findings could lead to new antiseptic compounds for medical applications (Jafarov et al., 2019).
Drug Metabolite Synthesis
It's involved in the synthesis of drug metabolites, as seen in studies involving fungal peroxygenases. This has implications in pharmacology and drug development (Kinne et al., 2009).
Asymmetric Alkynylation
Used in the asymmetric alkynylation of chloral, leading to chiral trichloromethyl propargyl alcohols. This is significant in medicinal chemistry and chiral synthesis (Jiang & Si, 2004).
Safety and Hazards
特性
IUPAC Name |
2-amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO.ClH/c10-9(11)3-1-7(2-4-9)5-8(12)6-13;/h7-8,13H,1-6,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZJABGCWBTCHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(CO)N)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine](/img/structure/B2374306.png)


![3-(3-Chloro-4-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2374309.png)
![5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2374310.png)
![5-chloro-3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2374311.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]-6-pyridin-4-ylpyridine-3-carbonitrile](/img/structure/B2374314.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2374315.png)
![3-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2374320.png)


![8-(2-(2,6-dimethylmorpholino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374324.png)

